6-Chloro-5-(dimethylamino)pyrazine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-5-(dimethylamino)pyrazine-2-carboxylic acid is a chemical compound with the molecular formula C7H8ClN3O2 It is a derivative of pyrazinecarboxylic acid, featuring a chloro substituent at the 6-position and a dimethylamino group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-(dimethylamino)pyrazine-2-carboxylic acid typically involves the condensation of 6-chloropyrazine-2-carboxylic acid chloride with dimethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The product is typically purified by recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-5-(dimethylamino)pyrazine-2-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the chloro group.
Condensation Reactions: It can react with amines or alcohols to form amides or esters, respectively.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Major Products
Substitution Products: Depending on the nucleophile, products like 6-azido-5-(dimethylamino)pyrazine-2-carboxylic acid or 6-thio-5-(dimethylamino)pyrazine-2-carboxylic acid.
Oxidation Products: N-oxides of the pyrazine ring.
Reduction Products: Dechlorinated derivatives.
Scientific Research Applications
6-Chloro-5-(dimethylamino)pyrazine-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.
Materials Science: The compound is explored for its potential use in the development of organic semiconductors and other advanced materials.
Biological Studies: It is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 6-Chloro-5-(dimethylamino)pyrazine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and dimethylamino groups play a crucial role in binding to the active site of the target molecule, thereby inhibiting its activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloropyrazine-2-carboxylic acid
- 5-Dimethylaminopyrazine-2-carboxylic acid
- 6-Chloro-5-methylpyrazine-2-carboxylic acid
Uniqueness
6-Chloro-5-(dimethylamino)pyrazine-2-carboxylic acid is unique due to the presence of both chloro and dimethylamino substituents, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile modifications and applications in various fields, making it a valuable compound for research and development.
Properties
Molecular Formula |
C7H8ClN3O2 |
---|---|
Molecular Weight |
201.61 g/mol |
IUPAC Name |
6-chloro-5-(dimethylamino)pyrazine-2-carboxylic acid |
InChI |
InChI=1S/C7H8ClN3O2/c1-11(2)6-5(8)10-4(3-9-6)7(12)13/h3H,1-2H3,(H,12,13) |
InChI Key |
CBAMQAQYNXLLAI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC=C(N=C1Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.